

# In-Depth Technical Guide: O-(2-(Vinyloxy)ethyl)hydroxylamine

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## Compound of Interest

**Compound Name:** O-(2-(Vinyloxy)ethyl)hydroxylamine

**Cat. No.:** B1323393

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## Introduction

**O-(2-(Vinyloxy)ethyl)hydroxylamine** is a bifunctional organic molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating both a hydroxylamine and a vinyl ether moiety, provides a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and its critical role as a building block in the development of targeted therapeutics, notably as an intermediate in the synthesis of the MEK inhibitor Selumetinib.

## Nomenclature and Identification

The unambiguous identification of chemical compounds is paramount in scientific research.

This section details the IUPAC name and common synonyms for **O-(2-(Vinyloxy)ethyl)hydroxylamine**.

- IUPAC Name: O-(2-ethenoxyethyl)hydroxylamine[1]
- Alternate IUPAC Name: 1-[2-(aminoxy)ethoxy]ethylene[2][3][4]

Synonyms:

- O-[2-(Vinyloxy)ethyl]hydroxylamine[1][5]

- 2-(vinyloxy)ethoxyamine[2][5]
- Hydroxylamine, O-[2-(ethenyl)ethyl]-[2][5]
- Selumetinib Intermediate[2][5]

## Physicochemical Properties

A summary of the key physicochemical properties of **O-(2-(Vinyloxy)ethyl)hydroxylamine** is presented in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

Property	Value	Reference
CAS Number	391212-29-6	[1][2][6][7][8]
Molecular Formula	C4H9NO2	[1][2][6][9]
Molecular Weight	103.12 g/mol	[1][2][6]
Boiling Point	60-65 °C at 20 Torr	[2][10]
Density	0.972 g/cm³	[2]
InChI Key	XZTSFVPMMQNIAJ- UHFFFAOYSA-N	[1][2][7]
Canonical SMILES	C=COCCON	[2]

## Experimental Protocol: Synthesis of O-(2-(Vinyloxy)ethyl)hydroxylamine

The following protocol describes a common laboratory-scale synthesis of **O-(2-(Vinyloxy)ethyl)hydroxylamine** from 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione.[6][11]

Materials:

- 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione (32.0 g, 137 mmol)
- Dichloromethane (DCM) (96.0 mL)

- Aqueous solution of methylhydrazine (15.8 mL, 137 mmol)
- Diethyl ether
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- A solution of 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione (32.0 g, 137 mmol) in DCM (96.0 mL) is prepared at room temperature.
- An aqueous solution of methylhydrazine (15.8 mL, 137 mmol) is added dropwise to the solution at room temperature.
- The reaction mixture is stirred for 1 hour at room temperature, during which a suspension forms.
- The resulting suspension is diluted with diethyl ether and then filtered.
- The filtrate is concentrated under reduced pressure (in *vacuo*).
- The residue is purified by column chromatography on silica gel, using a solvent gradient of Hexane:Ethyl Acetate from 3:2 to 1:1.
- The final product, **O-(2-(vinyloxy)ethyl)hydroxylamine**, is obtained as a yellow oil (10.7 g, 76% yield).[\[6\]](#)[\[11\]](#)

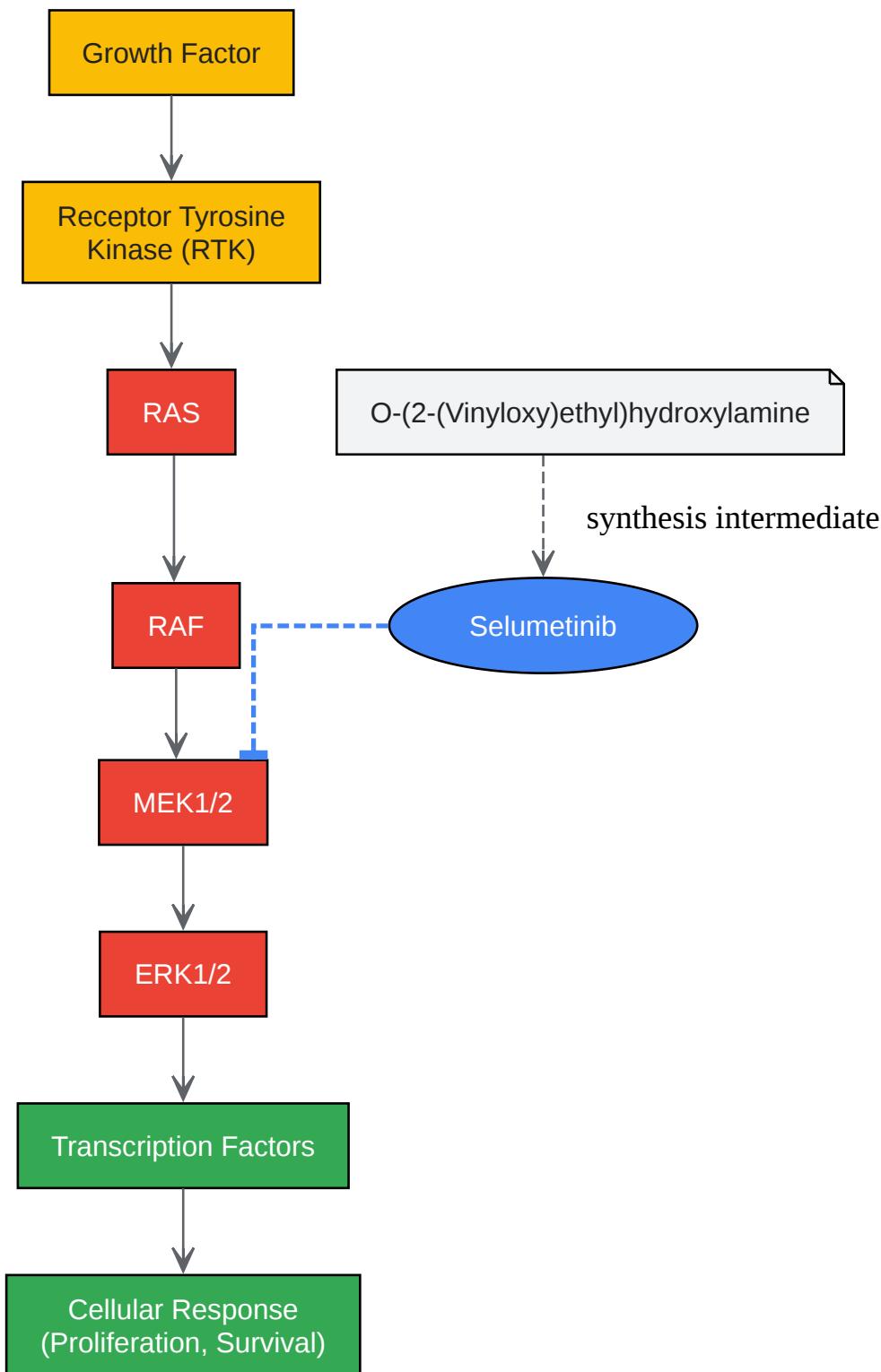
Characterization Data:

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 6.50 (1H, dd, J=14.2, 6.8 Hz), 5.51 (2H, brs), 4.22 (1H, dd, J=14.2, 2.0 Hz), 4.03 (1H, dd, J=6.8, 2.0 Hz), 3.85-3.93 (4H, m).[\[6\]](#)[\[11\]](#)

# Role in Targeted Therapy: The MAPK/ERK Signaling Pathway

**O-(2-(Vinyloxy)ethyl)hydroxylamine** is a crucial intermediate in the synthesis of Selumetinib, a potent and selective inhibitor of MEK1 and MEK2 enzymes.<sup>[8][9]</sup> These enzymes are key components of the RAS-RAF-MEK-ERK signaling cascade, also known as the MAPK (mitogen-activated protein kinase) pathway.<sup>[6][7][9]</sup> This pathway is a critical regulator of cellular processes including proliferation, differentiation, and survival.<sup>[2][6]</sup> Dysregulation of the MAPK/ERK pathway, often due to mutations in upstream proteins like RAS or BRAF, is a common driver of cancer growth.<sup>[2]</sup>

Selumetinib functions by binding to and inhibiting MEK1/2, thereby preventing the phosphorylation and activation of their downstream target, ERK1/2.<sup>[2][6][9]</sup> This blockade of signal transduction leads to the suppression of uncontrolled cell proliferation and the induction of apoptosis in cancer cells.<sup>[2][9]</sup>

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Caption: The MAPK/ERK signaling pathway and the inhibitory action of Selumetinib.

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